molecular formula C11H14F3N3 B1467428 (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine CAS No. 1285496-63-0

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine

Cat. No.: B1467428
CAS No.: 1285496-63-0
M. Wt: 245.24 g/mol
InChI Key: TUPXBQJNROEMSB-UHFFFAOYSA-N
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Description

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine is a sophisticated chemical building block designed for pharmaceutical research and development. This compound integrates two privileged structural motifs in medicinal chemistry: a trifluoromethylpyridine (TFMP) moiety and a pyrrolidine scaffold. The biological activity of TFMP derivatives is attributed to the unique combination of the fluorine atom's physicochemical properties, such as its high electronegativity and small van der Waals radius, and the characteristics of the pyridine ring. This often results in enhanced metabolic stability, bioavailability, and binding affinity in candidate molecules . The pyrrolidine ring is a saturated, three-dimensional scaffold that offers significant advantages in drug discovery. Its non-planar structure allows for a greater exploration of pharmacophore space and often improves the solubility and overall druggability of research compounds compared to flat, aromatic systems . The integration of these features makes this amine a versatile intermediate for constructing novel bioactive molecules. Researchers can leverage this compound in various applications, including the synthesis of targeted libraries for high-throughput screening, structure-activity relationship (SAR) studies, and as a key chiral precursor in the development of potential therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for safe handling and storage information.

Properties

IUPAC Name

[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)8-3-4-10(16-7-8)17-5-1-2-9(17)6-15/h3-4,7,9H,1-2,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPXBQJNROEMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers significant changes in the biological activity of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to influence gene expression, while localization to the mitochondria may impact cellular metabolism.

Biological Activity

(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C12H14F3N3\text{C}_{12}\text{H}_{14}\text{F}_3\text{N}_3

It features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine moiety, which contributes to its biological activity. The molecular weight is approximately 246.25 g/mol.

Anticancer Potential

Research indicates that compounds containing pyrrolidine and pyridine derivatives exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to standard chemotherapeutics like bleomycin . The mechanism often involves interference with cellular signaling pathways critical for tumor growth and survival.

Antiviral Activity

Fluorinated compounds, particularly those similar to trifluridine (a known antiviral agent), have demonstrated efficacy against various viral infections. Trifluoromethyl substitutions can enhance the bioactivity of nucleoside analogs, leading to increased inhibition of viral DNA synthesis . This suggests that this compound may have potential applications in antiviral therapies.

G-Protein Coupled Receptor Modulation

The compound's structure suggests it may interact with G-protein coupled receptors (GPCRs), which are vital drug targets in pharmacology. Allosteric modulation of GPCRs can lead to enhanced therapeutic effects with reduced side effects compared to traditional agonists or antagonists . This aspect warrants further investigation into its role as a modulator in various signaling pathways.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that derivatives of pyrrolidine showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, indicating that modifications in the structure can lead to enhanced biological activity .
  • Antiviral Efficacy : In vitro studies on similar compounds revealed effective inhibition of herpes simplex virus (HSV) replication, suggesting that the trifluoromethyl group enhances the antiviral activity through improved cellular uptake and metabolic stability .
  • Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between this compound and various protein targets associated with cancer and viral infections, highlighting its potential as a lead compound for drug development .

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
AnticancerFaDu CellsInduces apoptosis
AntiviralHSVInhibits viral replication
GPCR ModulationVarious GPCRsPotential allosteric modulation

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Research :
    • Studies have indicated that derivatives of pyrrolidine compounds exhibit significant antidepressant activity. The incorporation of trifluoromethyl groups can enhance the lipophilicity of the molecules, potentially improving their pharmacokinetic profiles .
  • Neurotransmitter Modulation :
    • Research suggests that compounds similar to (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine may act as modulators of neurotransmitter systems, particularly those involving serotonin and norepinephrine. This could lead to new treatments for mood disorders .
  • Anticancer Properties :
    • Some studies have explored the anticancer potential of trifluoromethyl-containing compounds. The unique electronic properties imparted by the trifluoromethyl group may enhance the interaction with biological targets involved in cancer progression .

Material Science

  • Polymer Chemistry :
    • The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may lead to materials with improved resistance to solvents and environmental degradation .
  • Nanotechnology :
    • Research into nanomaterials has shown that incorporating trifluoromethyl-containing compounds can significantly alter the surface properties of nanoparticles, making them more suitable for applications in drug delivery systems .

Agrochemicals

  • Pesticide Development :
    • The structural features of this compound make it a candidate for developing new agrochemicals. Its effectiveness as an insecticide or herbicide could be enhanced by modifying its structure to improve selectivity and reduce toxicity to non-target organisms .
  • Plant Growth Regulators :
    • There is ongoing research into using such compounds as plant growth regulators, where they can influence plant physiological processes, potentially leading to increased yields in agricultural settings .

Case Studies

StudyFocusFindings
Study 1Antidepressant ActivityDemonstrated significant reduction in depressive behaviors in animal models when treated with derivatives of pyrrolidine compounds .
Study 2Polymer ApplicationsDeveloped a new class of polymers that exhibited enhanced mechanical strength and thermal stability when incorporating trifluoromethyl derivatives .
Study 3Agrochemical EfficacyIdentified potential as a selective herbicide with lower toxicity profiles compared to conventional agents .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₃F₃N₂ (neutral form).
  • Applications : Fluorinated pyridines are prevalent in kinase inhibitors and CNS-targeting drugs due to their ability to mimic natural substrates while resisting oxidative degradation .

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to analogs with modifications in the pyridine substituent position, amine group, or counterion (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Structure Substituent Position Key Differences Similarity Score* Reference
(5-(Trifluoromethyl)pyridin-2-yl)methanamine Pyridine with -CF₃ (5-position), -CH₂NH₂ (2-position) No pyrrolidine ring Simpler structure, lacks conformational flexibility 0.82
(4-(Trifluoromethyl)pyridin-2-yl)methanamine (AB18154) -CF₃ at pyridine 4-position Altered electronic distribution Positional isomerism affects binding affinity N/A
1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine Piperazine instead of pyrrolidine Larger ring size alters steric and electronic properties Higher basicity due to additional nitrogen N/A
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride -Cl at pyridine 3-position Increased halogenation enhances lipophilicity Salt form improves solubility N/A
(2-(Trifluoromethyl)pyridin-4-yl)methanamine (QC-9970) -CF₃ at pyridine 2-position Substituent position impacts π-π stacking interactions 95% purity, used in medicinal chemistry N/A
[164341-39-3] (hydrochloride salt) Hydrochloride counterion Enhanced stability and crystallinity Similar bioactivity with improved pharmacokinetics 0.82

*Similarity scores (0–1) derived from structural fingerprint analysis .

Physicochemical Properties

  • Lipophilicity : The pyrrolidine ring in the target compound increases lipophilicity (logP ~2.1) compared to simpler analogs like (5-(Trifluoromethyl)pyridin-2-yl)methanamine (logP ~1.8), favoring blood-brain barrier penetration .
  • Melting Points : Hydrochloride salts (e.g., [871826-12-9]) exhibit higher melting points (>200°C) due to ionic interactions, unlike the free base form (mp undisclosed) .
  • Solubility : Piperazine derivatives (e.g., 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine) show greater aqueous solubility (≥50 mg/mL) than pyrrolidine analogs .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the following key stages:

  • Construction of the substituted pyridine ring bearing the trifluoromethyl group.
  • Formation of the pyrrolidine ring linked to the pyridine.
  • Introduction of the methanamine group at the 2-position of the pyrrolidine ring.

The synthetic route often employs protecting groups to stabilize sensitive intermediates and coupling reagents to facilitate amide or amine bond formation.

Detailed Stepwise Preparation

Preparation of 5-(Trifluoromethyl)pyridin-2-yl Intermediate

  • Starting from pyridine derivatives, the trifluoromethyl group is introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted pyridine precursors.
  • Protection of reactive sites on the pyridine ring can be achieved by forming dioxolane or other cyclic acetal derivatives to facilitate subsequent reactions.
  • Example: Formation of 6- dioxolan-2-yl-pyridin-2-carboximidic acid methyl ester as a protected intermediate.

Formation of Pyrrolidin-2-yl Methanamine Moiety

  • Pyrrolidine ring construction can be achieved through cyclization reactions involving amino alcohols or amino acid derivatives.
  • Amination at the 2-position of pyrrolidine is typically carried out by nucleophilic substitution or reductive amination.
  • Coupling of the pyrrolidine moiety with the pyridinyl intermediate is facilitated by coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like triethylamine in solvents such as N,N-dimethylformamide (DMF).

Coupling and Final Deprotection

  • The protected pyridinyl-pyrrolidine intermediate undergoes coupling with the amine component under mild conditions (e.g., room temperature, 2 hours) to yield the target compound.
  • The reaction progress is monitored by TLC or LCMS until complete consumption of starting materials.
  • Post-reaction, the mixture is treated with water to precipitate the product, which is then filtered, washed, and dried.
  • If necessary, further purification is performed by preparative high-performance liquid chromatography (HPLC).

Reaction Conditions and Yields

Step Reagents/Conditions Yield/Remarks
Coupling of carboxylic acid intermediate with amine HATU (1.5 eq), triethylamine (3 eq), DMF, 20°C, 2 h High yield; product precipitated by water addition, filtered and dried
Protection of pyridine ring as dioxolane derivative Cyclic acetal formation under acidic conditions Stable intermediate for further transformations
Amination and cyclization to form pyrrolidine ring Reductive amination or nucleophilic substitution, sometimes using triphosgene or other agents Efficient formation of pyrrolidine ring
Purification Preparative HPLC if required Ensures high purity of final compound

Analytical and Experimental Notes

  • The reaction mixture is typically dried over magnesium sulfate after aqueous workup to remove residual water.
  • Reaction temperatures range from ambient to reflux depending on the step; for example, refluxing in pyridine with acetyl chloride for 2+ hours to form oxadiazole derivatives as intermediates.
  • The synthetic accessibility score of the compound is relatively low (1.78), indicating moderate ease of synthesis.
  • The compound exhibits good solubility and stability under the described conditions.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Purpose/Transformation
1 6- dioxolan-2-yl-pyridin-2-carboximidic acid methyl ester Protection of pyridine ring Stabilize pyridine for further reactions
2 2-(4,5-dihydro-thiazol-2-yl)-6- dioxolan-2-yl-pyridine Introduction of functional groups Functionalization for coupling
3 Pyrrolidine intermediate Amination, cyclization Formation of pyrrolidin-2-yl methanamine moiety
4 Final coupling product HATU, triethylamine, DMF, room temperature, 2 h Coupling of pyridine and pyrrolidine fragments
5 Purified (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine Preparative HPLC (if needed) Purification

Research Findings and Considerations

  • The use of HATU as a coupling reagent is preferred for its high efficiency and mild reaction conditions, minimizing side reactions.
  • Protection of the pyridine ring as a dioxolane derivative is crucial to prevent unwanted side reactions during amination and coupling steps.
  • The synthetic route is adaptable, allowing for modification of substituents on the pyridine or pyrrolidine rings, facilitating structure-activity relationship studies.
  • Reaction monitoring by TLC and LCMS ensures high conversion and product quality.
  • The final compound has physicochemical properties suitable for pharmaceutical research, including high gastrointestinal absorption and blood-brain barrier permeability.

Q & A

Basic: What are the recommended synthetic strategies for (1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine?

Methodological Answer:
A common approach involves multi-step functionalization of pyridine and pyrrolidine precursors. For example:

  • Step 1: Synthesis of 5-(trifluoromethyl)pyridine-2-carbaldehyde () via halogenation or cross-coupling reactions.
  • Step 2: Reductive amination with pyrrolidin-2-ylmethanamine derivatives to form the pyrrolidine-pyridine scaffold. Use NaBH(OAc)₃ or H₂/Pd-C for selective reduction ( ).
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity ().
    Key Considerations: Monitor stereochemistry during reductive amination using chiral HPLC ( ).

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:
A combination of spectroscopic and analytical techniques is employed:

  • NMR: ¹H/¹³C NMR to verify substituent positions (e.g., CF₃ group at pyridine C5, pyrrolidine C2-CH₂NH₂) ( ).
  • LC-MS: Confirm molecular weight ([M+H]+ expected ~290) and purity (≥95%, ).
  • X-ray Crystallography: Resolve stereochemical ambiguities (if crystalline derivatives are available, ).
    Data Cross-Validation: Compare melting points (mp) with literature (e.g., related compounds: 108.5–110°C in ; 91–93°C in ).

Advanced: How can synthetic yields be optimized for intermediates like 5-(trifluoromethyl)pyridine-2-carbaldehyde?

Methodological Answer:
Yield optimization requires addressing common bottlenecks:

  • Catalyst Screening: Use Pd/Cu catalysts for Sonogashira coupling to introduce CF₃ groups ( ).
  • Reaction Solvent: Replace polar aprotic solvents (DMF) with toluene/THF to reduce side reactions ( ).
  • Temperature Control: Maintain 60–80°C during trifluoromethylation to balance reactivity and decomposition ( ).
    Case Study: A 20% yield improvement was achieved by switching from DMF to THF in a palladium-catalyzed coupling ( ).

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurities:

  • Purity Validation: Use orthogonal methods (HPLC, LC-MS) to exclude impurities ≥98% ( ).
  • Assay Standardization: Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C for enzyme inhibition assays).
  • Structural Analogues: Compare activity with derivatives (e.g., ’s hydrochloride salt) to isolate pharmacophore contributions.
    Example: A 2023 patent ( ) reported improved solubility of a pyrrolidine-pyridine analogue by formulating it as a hydrochloride salt, which may explain bioactivity discrepancies.

Basic: What are the key stability and storage considerations?

Methodological Answer:

  • Storage Conditions: Store at 2–8°C in sealed, light-protected containers ( ).
  • Degradation Pathways: Hydrolysis of the pyrrolidine ring under acidic conditions; monitor via accelerated stability testing (40°C/75% RH for 6 months).
  • Stabilizers: Add desiccants (silica gel) to hygroscopic batches ( ).

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogues with variations at:
    • Pyrrolidine: Replace with piperidine () or azetidine.
    • CF₃ Group: Substitute with Cl, Br, or CH₃ ( ).
  • Assay Design: Test against target receptors (e.g., kinase inhibition) using SPR or fluorescence polarization.
  • Data Analysis: Use multivariate regression to correlate substituent electronegativity/steric effects with activity ( ).

Basic: What solvents are compatible with this compound for reaction workflows?

Methodological Answer:

  • Polar Solvents: DMSO, DMF (for reactions requiring high solubility).
  • Non-Polar Solvents: Dichloromethane, ethyl acetate (for extraction/purification).
  • Avoid: Protic solvents (methanol, water) unless stabilized as salts ( ).

Advanced: What computational methods predict the compound’s binding mode to biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with crystal structures (e.g., PDB: 3QNK) to model interactions with kinases.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability.
  • Free Energy Calculations: Apply MM/GBSA to rank binding affinities of analogues ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine
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(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-2-yl)methanamine

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